![molecular formula C8H9N3 B151088 Imidazo[1,2-a]pyridin-6-ylmethanamine CAS No. 132213-03-7](/img/structure/B151088.png)
Imidazo[1,2-a]pyridin-6-ylmethanamine
Overview
Description
Imidazo[1,2-a]pyridin-6-ylmethanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are bicyclic heterocycles containing a bridgehead nitrogen atom. This scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities, among others. It has been represented in various marketed preparations and is considered a "drug prejudice" scaffold due to its potential in drug development .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the stereospecific synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines using a new Horner–Emmons reagent for the direct incorporation of methyl vinylcarboxamide, leading exclusively to the desired E-isomer . Another method employs molecular iodine-promoted transimination, which proceeds via sequential oxidation, transamination, cyclization, and aromatization in one pot, forming new N-C and C-C bonds under metal-free conditions . Additionally, a reaction between 2-chloropyridines and 2H-azirines mediated by triflic anhydride has been optimized to produce C3-substituted imidazo[1,2-a]pyridines . A metal-free, three-component reaction has also been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, forming C-N, C-O, and C-S bonds .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridin-6-ylmethanamine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic ring system consisting of a pyridine ring fused to an imidazole ring. This core structure is versatile and allows for various substitutions, which can significantly alter the compound's biological activity and pharmacological properties .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including functionalization and substitution. For instance, the introduction of an isopropylsulfonyl group at the 1-position can be achieved via halogen–metal exchange . The scaffold can also be functionalized with an exocyclic amine, as demonstrated in the synthesis of 8-aminated-imidazo[1,2-a]pyridines, which showed enhanced affinity towards adenosine receptor A2A . Furthermore, a novel strategy for constructing imidazo[1,2-a]pyridin-2-amine frameworks involves the addition of arylamines to nitriles followed by I2/KI-mediated oxidative C-N bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure and the nature of substituents. These compounds are known for their stability and ability to form various bonds, which is crucial for their biological activity. The imidazo[1,2-a]pyridine scaffold's versatility in forming C-N, C-O, and C-S bonds makes it a valuable moiety in the development of new therapeutic agents . The optimization of synthesis methods often aims to improve yields and selectivity while using mild reaction conditions, which is important for pharmaceutical applications .
Relevant Case Studies
Several case studies highlight the potential of imidazo[1,2-a]pyridines as therapeutic agents. For example, 3-amino-imidazo[1,2-a]pyridines have been identified as novel drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase, with compound 4n being the most potent inhibitor . The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, with recent progress in understanding their role as enzyme inhibitors, receptor ligands, and anti-infectious agents .
Scientific Research Applications
Therapeutic Potential
Imidazo[1,2-a]pyridine, a bicyclic 5-6 heterocyclic ring, is known as a "drug prejudice" scaffold owing to its wide range of applications in medicinal chemistry. It exhibits a variety of activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal. This scaffold is present in various marketed preparations such as zolimidine, zolpidem, and alpidem. Research has focused on modifying this scaffold to discover and develop novel therapeutic agents, making it a vital component in the synthesis of new drug-like chemical libraries for biological screening (Deep et al., 2016).
Pharmacological Properties
The pharmacological properties of imidazo[1,2-a]pyridine have been a growing interest in medicinal chemistry. This includes its role as enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating its versatility and importance in pharmaceutical research (Enguehard-Gueiffier & Gueiffier, 2007).
Anticancer Activities
Imidazo[1,2-a]pyridine has shown significant biologically active properties, especially in anticancer activities. This includes inhibition of various cancer-related enzymes and effectiveness against different tumor cell lines. Some imidazo[1,2-a]pyridine-based analogues are currently under human clinical trials, highlighting their potential as novel anticancer agents (Goel, Luxami, & Paul, 2016).
Synthesis for Medicinal Applications
The synthesis of imidazo[1,2-a]pyridines, crucial in medicinal chemistry, has seen developments using readily available substrates and catalysts under mild conditions. This advancement is significant for enhancing the biological activity of these compounds (Ravi & Adimurthy, 2017).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds are clinically significant in treatments related to heart and circulatory failures. Research has found that certain derivatives with biphenyl side chains are potential acetylcholinesterase (AChE) inhibitors, making them relevant in pharmaceutical applications (Kwong et al., 2019).
Antisecretory and Cytoprotective Properties
Imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents with gastric antisecretory and cytoprotective properties. This discovery is important for developing new treatments for ulcers and related gastric conditions (Kaminski et al., 1985).
Antiviral Activity
Imidazo[1,2-a]pyridines have shown pronounced activity against human cytomegalovirus and varicella-zoster virus, underlining their potential as antiviral agents. This highlights the significance of these compounds in developing new antiviral therapies (Gueiffier et al., 1998).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXHRFPVDFQLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564324 | |
Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-6-ylmethanamine | |
CAS RN |
132213-03-7 | |
Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{imidazo[1,2-a]pyridin-6-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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